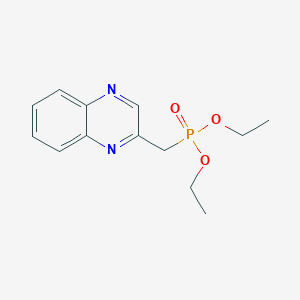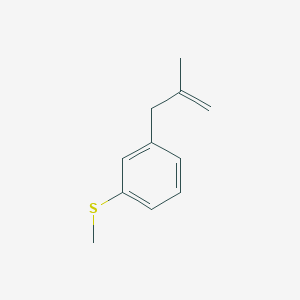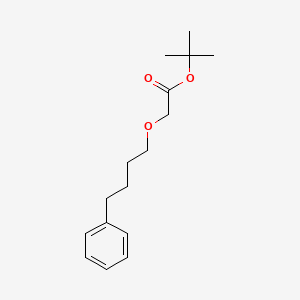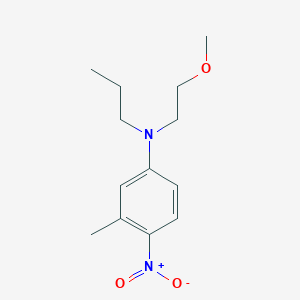
5-Chloro-4-methyl-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is used in various chemical synthesis studies and has applications in different scientific fields .
Métodos De Preparación
The synthesis of 5-Chloro-4-methyl-2-nitropyridine typically involves nitration, chlorination, and methylation reactions. One common method starts with 2-amino-4-methylpyridine, which undergoes nitration to form 2-nitro-4-methylpyridine. This intermediate is then chlorinated to yield the final product .
Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, the nitration reaction can be carried out using concentrated sulfuric acid and nitric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride .
Análisis De Reacciones Químicas
5-Chloro-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and potassium permanganate. Major products formed from these reactions include 5-amino-4-methyl-2-nitropyridine and 5-chloro-4-carboxy-2-nitropyridine .
Aplicaciones Científicas De Investigación
5-Chloro-4-methyl-2-nitropyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methyl-2-nitropyridine depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .
Comparación Con Compuestos Similares
5-Chloro-4-methyl-2-nitropyridine can be compared with other nitropyridine derivatives such as:
2-Chloro-4-methyl-5-nitropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloro-3-methyl-5-nitropyridine: Another isomer with distinct chemical properties and uses.
5-Chloro-2-nitropyridine: Lacks the methyl group, resulting in different chemical behavior and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic and research applications.
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
5-chloro-4-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 |
Clave InChI |
VUGDUKCRHVYHJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)

![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)









